5-Nitro-4-methoxy-6-hydrazinopyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N5O3 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
(6-methoxy-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7N5O3/c1-13-5-3(10(11)12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9) |
InChI Key |
GUGYFWSUFJHVLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])NN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine
Retrosynthetic Analysis of the Pyrimidine (B1678525) Core
A retrosynthetic analysis of 5-Nitro-4-methoxy-6-hydrazinopyrimidine suggests several possible disconnections to simplify the target molecule into readily available starting materials. The functional groups—hydrazino, methoxy (B1213986), and nitro—can be disconnected through functional group interconversion (FGI).
The C-N bond of the hydrazino group can be traced back to a nucleophilic substitution reaction, where a suitable leaving group at the C6 position is displaced by hydrazine (B178648). Common leaving groups include halogens (e.g., chlorine) or even a methoxy group, which can be displaced under certain conditions. This leads to a key intermediate, a 6-substituted-5-nitro-4-methoxypyrimidine.
Similarly, the C-O bond of the methoxy group at C4 can be formed through the reaction of a precursor with a chlorine atom at this position with a methoxide (B1231860) source. This points to a 4,6-dihalo-5-nitropyrimidine as a potential precursor.
The nitro group at the C5 position is typically introduced via electrophilic nitration of the pyrimidine ring. Electrophilic substitution on the pyrimidine ring is most facile at the 5-position, which is the least electron-deficient. wikipedia.org Therefore, the nitration step could be performed on a pre-functionalized pyrimidine ring.
Finally, the pyrimidine ring itself can be disconnected into simpler acyclic fragments. The most common and logical disconnection breaks the ring into a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. lakotalakes.com This approach, known as the principal synthesis, suggests that the pyrimidine core can be constructed from a β-dicarbonyl compound or its equivalent and an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.orgadvancechemjournal.com
Conventional Synthetic Approaches to this compound
Conventional synthetic routes to polysubstituted pyrimidines often involve a stepwise construction of the molecule, starting with the formation of the heterocyclic core followed by the sequential introduction of the desired functional groups.
Pyrimidine Ring Formation Strategies
The foundational step in the synthesis is the construction of the pyrimidine ring. A widely used method involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment. For the synthesis of a pyrimidine core that can be later functionalized to the target molecule, one could start with diethyl malonate and urea or thiourea (B124793) in the presence of a base like sodium ethoxide. This reaction yields barbituric acid or 2-thiobarbituric acid, respectively. These intermediates can then be halogenated, typically with phosphorus oxychloride (POCl₃), to produce a dihalopyrimidine, a versatile precursor for subsequent substitutions.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Diethyl malonate | Urea | Sodium ethoxide, heat | Barbituric acid |
| Barbituric acid | POCl₃, heat | 2,4,6-trichloropyrimidine |
Another classical approach is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea. humanjournals.com While powerful for generating dihydropyrimidines, subsequent oxidation and functionalization would be required to achieve the substitution pattern of the target molecule.
Introduction of the Nitro Substituent
The introduction of a nitro group at the C5 position of the pyrimidine ring is typically achieved through electrophilic aromatic substitution. The pyrimidine ring itself is electron-deficient, making electrophilic substitution challenging. However, the presence of electron-donating groups on the ring can facilitate this reaction. The nitration is generally carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The C5 position is the most susceptible to electrophilic attack. For instance, the nitration of 4,6-dihydroxypyrimidine (B14393) can be a key step in building the desired functionality. A patent describes a method starting from diethyl malonate, which is first nitrated and then cyclized with thiourea to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com
| Substrate | Reagents | Conditions | Product |
| Diethyl malonate | Conc. HNO₃ / Conc. H₂SO₄ | Cooled | Diethyl nitromalonate |
| 4-Hydroxypyrimidine derivative | Conc. HNO₃ / Conc. H₂SO₄ | 0-5 °C | 4-Hydroxy-5-nitropyrimidine derivative |
Regioselective Methoxy Group Introduction
The introduction of a methoxy group at the C4 position is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Starting from a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine (B16783), treatment with sodium methoxide allows for the regioselective displacement of one of the halogen atoms. The C4 and C6 positions of the pyrimidine ring are generally more reactive towards nucleophiles than the C2 position. The reaction conditions can often be controlled to favor monosubstitution over disubstitution. For example, reacting 4,6-dichloropyrimidine with one equivalent of sodium methoxide at a controlled temperature would predominantly yield 4-chloro-6-methoxypyrimidine.
| Starting Material | Reagent | Conditions | Product |
| 4,6-Dichloropyrimidine | Sodium methoxide (1 eq.) | Methanol, controlled temp. | 4-Chloro-6-methoxypyrimidine |
| 4,6-Dichloro-5-nitropyrimidine | Sodium methoxide (1 eq.) | Methanol, controlled temp. | 4-Chloro-6-methoxy-5-nitropyrimidine |
Hydrazino Group Functionalization via Nucleophilic Substitution
The final hydrazino group is introduced via a nucleophilic substitution reaction, where hydrazine acts as the nucleophile. A suitable leaving group at the C6 position, such as a chlorine atom, is readily displaced by hydrazine or hydrazine hydrate (B1144303). The high nucleophilicity of hydrazine allows this reaction to proceed under relatively mild conditions. It has been reported that 4-methoxy-5-nitropyrimidine (B8763125) reacts with ethanolic hydrazine hydrate at low temperatures to yield 4-hydrazino-5-nitropyrimidine. This indicates that a methoxy group can also serve as a leaving group in the presence of a strong nucleophile like hydrazine, especially when the ring is activated by an electron-withdrawing nitro group.
| Precursor | Reagent | Conditions | Product |
| 4-Chloro-6-methoxy-5-nitropyrimidine | Hydrazine hydrate | Ethanol, low temp. | This compound |
| 4,6-Dimethoxy-5-nitropyrimidine | Hydrazine hydrate | Pyridine | 4-Hydrazino-6-methoxypyrimidine |
Modern Synthetic Techniques and Catalysis in Pyrimidine Assembly
Modern organic synthesis has introduced a variety of more efficient and versatile methods for the construction of pyrimidine rings, often employing catalytic systems to enhance reaction rates, yields, and selectivity.
Transition-metal catalysis has emerged as a powerful tool. For example, copper-catalyzed [3+3] annulation of amidines with saturated ketones provides a direct route to pyrimidine derivatives. humanjournals.com This method involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has also been developed, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many classical reactions, including the Biginelli reaction and other condensations for pyrimidine formation, often leading to higher yields and shorter reaction times. humanjournals.com Samarium chloride has been used as a catalyst for the cyclization of β-formyl enamides with urea under microwave irradiation to afford pyrimidines. organic-chemistry.org
Multicomponent reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step. mdpi.com A ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org These modern approaches offer significant advantages over traditional methods in terms of efficiency, atom economy, and the ability to generate diverse libraries of substituted pyrimidines.
| Catalytic System | Reaction Type | Reactants | Product Type |
| Copper-catalysis | [3+3] Annulation | Amidines, Saturated Ketones | Substituted Pyrimidines |
| Iridium-pincer complexes | Multicomponent Reaction | Amidines, Alcohols | Substituted Pyrimidines |
| ZnCl₂ | Three-component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted Pyrimidines |
| Microwave Irradiation | Cyclization | β-formyl enamides, Urea | Substituted Pyrimidines |
One-Pot and Multicomponent Reactions for Pyrimidine Derivatives
While the principal synthesis of this compound typically follows a stepwise approach, the broader field of pyrimidine synthesis has seen significant advancements in one-pot and multicomponent reactions. These strategies are designed to improve efficiency by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste.
One-pot syntheses involve the sequential addition of reagents to a single reaction vessel to build up the final product without isolating the intermediates. For pyrimidine derivatives, this can involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative in a single step, a classic example being the Biginelli reaction. While not directly reported for this compound, the principles of one-pot synthesis are applicable. For instance, a hypothetical one-pot approach could involve the initial formation of a substituted pyrimidine core followed by in-situ functionalization with the required nitro, methoxy, and hydrazino groups. However, the challenge in such an approach lies in achieving the desired regioselectivity, especially when introducing multiple different substituents.
Multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry where three or more reactants combine in a single reaction to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are highly atom-economical and offer a rapid route to molecular complexity. While specific MCRs for the direct synthesis of this compound are not prominently documented, the development of novel MCRs for creating highly substituted pyrimidine rings is an active area of research. These reactions often provide access to a diverse range of pyrimidine scaffolds that can be further elaborated to target specific molecules.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound is typically achieved through a sequential substitution pathway starting from a dihalopyrimidine. A common precursor is 4,6-dichloro-5-nitropyrimidine, which is synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392) using a chlorinating agent like phosphorus oxychloride. chemicalbook.comchemicalbook.com
The key to a successful synthesis lies in the regioselective nature of the subsequent nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group at the 5-position deactivates the adjacent C4 and C6 positions, but the C4 position is generally more susceptible to nucleophilic attack. This allows for a controlled, stepwise introduction of the methoxy and hydrazino groups.
The first step involves the selective methoxylation of 4,6-dichloro-5-nitropyrimidine. This is typically carried out by reacting the dichloropyrimidine with a methoxide source, such as sodium methoxide in methanol. The reaction conditions are crucial to ensure monosubstitution.
The subsequent step is the hydrazinolysis of the resulting 4-chloro-6-methoxy-5-nitropyrimidine. This is achieved by reacting the intermediate with hydrazine hydrate. The reaction conditions, including temperature and reaction time, are optimized to ensure complete substitution of the remaining chlorine atom and to minimize side reactions. The reaction with hydrazine is generally carried out under mild conditions to avoid potential ring-opening or other undesired transformations. researchgate.netnih.gov
Below is an interactive data table summarizing the typical reaction conditions and observed yields for the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | 4,6-dihydroxy-5-nitropyrimidine | Phosphorus oxychloride, N,N-Dimethylaniline (catalyst) | - | 125-130 | 1 | ~70 |
| 2. Methoxylation | 4,6-dichloro-5-nitropyrimidine | Sodium methoxide | Methanol | Room Temperature | 2-4 | High |
| 3. Hydrazinolysis | 4-chloro-6-methoxy-5-nitropyrimidine | Hydrazine hydrate | Ethanol | Reflux | 4-6 | Good |
Reactivity and Mechanistic Investigations of 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for 5-Nitro-4-methoxy-6-hydrazinopyrimidine. The pyrimidine ring, being a π-deficient heterocycle, is predisposed to attack by nucleophiles. This reactivity is further enhanced by the attached nitro group, which stabilizes the intermediate formed during the substitution process. nih.govnih.gov Such reactions are common and important in the chemistry of pyrimidines and related heterocycles. nih.gov The typical mechanism for SNAr reactions on this scaffold involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group, followed by the departure of a leaving group to restore aromaticity. nih.gov
The methoxy (B1213986) group at the C4 position of the pyrimidine ring serves as a competent leaving group in nucleophilic aromatic substitution reactions. Its displacement is facilitated by the strong activation provided by the 5-nitro group. A notable example is the reaction of the closely related compound, 4-methoxy-5-nitropyrimidine (B8763125), with hydrazine (B178648). rsc.org In this reaction, the methoxy group is readily displaced by the hydrazine nucleophile to yield 4-hydrazino-5-nitropyrimidine. rsc.org This transformation is typically carried out at low temperatures, underscoring the high reactivity of the C4 position towards nucleophilic attack. rsc.org
While the methoxy group is a good leaving group, its lability can be compared to other potential leaving groups. For instance, a chloro group is generally considered a better leaving group than a methoxy group in SNAr reactions. oregonstate.edu Nevertheless, the activation by the nitro group is sufficient to enable facile substitution of the methoxy moiety by a range of nucleophiles.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate (B1144303) | Ethanol, < 0°C | 4-Hydrazino-5-nitropyrimidine | rsc.org |
| 4,6-Dimethoxy-5-nitropyrimidine | Methylhydrazine | Pyridine, reflux | 4-Hydrazino-6-hydroxypyrimidine (via intermediate) | oregonstate.edu |
The hydrazino group at the C6 position is a versatile functional group that imparts its own distinct reactivity to the molecule. It is a key site for condensation and cyclization reactions. vulcanchem.com For example, the terminal amino group of the hydrazino moiety can react with aldehydes and ketones to form the corresponding hydrazones, a classic condensation reaction. mdpi.com
Furthermore, the hydrazino group possesses basic properties and can be protonated to form hydrazinium (B103819) salts. This amphoteric nature allows it to participate in acid-base chemistry. rsc.org In the context of the pyrimidine ring, the hydrazino group can also be involved in more complex transformations. For instance, the product of methoxy group displacement, 4-hydrazino-5-nitropyrimidine, can undergo a subsequent ring transformation reaction when treated with excess hydrazine, leading to the formation of a pyrazole (B372694) ring system. rsc.org
The primary role of the nitro group in SNAr reactions is the stabilization of the anionic σ-complex (Meisenheimer complex) that is formed upon nucleophilic attack. nih.gov The negative charge of this intermediate can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that lowers the activation energy of the reaction and facilitates the substitution process. nih.gov This activation is crucial for the displacement of leaving groups like the methoxy group at C4. In some contexts, the nitro group itself can act as a leaving group in a process known as denitration, further highlighting its versatile role in aromatic chemistry. nih.gov
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (EAS) is not a characteristic reaction pathway for this compound. EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically require electron-rich aromatic systems that can donate π-electrons to an incoming electrophile. masterorganicchemistry.commasterorganicchemistry.com The substrate possesses a pyrimidine ring, which is an intrinsically π-deficient heterocycle and thus already deactivated towards electrophilic attack.
This inherent deactivation is massively amplified by the 5-nitro group, one of the most powerful deactivating groups for EAS. While the methoxy and hydrazino groups are typically considered activating for EAS, their electron-donating effects are insufficient to overcome the combined deactivating influence of the heterocyclic ring and the nitro group. The situation is analogous to that of pyridine, another π-deficient heterocycle, where electrophilic substitution is exceedingly difficult and often requires harsh conditions. wikipedia.org Furthermore, many EAS reactions are performed in strong acid, which would protonate the basic nitrogen atoms of the pyrimidine and hydrazino groups, adding a positive charge and further increasing the deactivation of the system towards attack by a positive electrophile. wikipedia.org
Rearrangement Reactions and Tautomerism
The structure of this compound and its derivatives allows for the possibility of significant molecular rearrangements and the existence of tautomeric forms.
A prominent example of a rearrangement reaction is the transformation of a pyrimidine ring into a pyrazole ring. rsc.org This has been observed when 4-hydrazino-5-nitropyrimidine, a closely related derivative, is treated with an excess of hydrazine. rsc.org The reaction proceeds via a complex mechanism likely involving ring-opening of the pyrimidine followed by recyclization to form the more stable 3-amino-4-nitropyrazole. rsc.org This type of ring transformation highlights the potential for significant skeletal rearrangements under specific reaction conditions.
Tautomerism is another important consideration for this molecule. The hydrazino group introduces the possibility of amino-imino tautomerism, similar to the well-studied keto-enol tautomerism observed in hydroxypyrimidines. nih.govresearchgate.net The compound can potentially exist in equilibrium between the hydrazino form and a hydrazono tautomer, where a proton has migrated from the hydrazino group to a ring nitrogen atom, creating an exocyclic double bond. The relative stability and population of these tautomers would depend on factors such as the solvent and physical state. researchgate.netresearchgate.net
Oxidation-Reduction Chemistry of the Nitro and Hydrazino Functions
The nitro and hydrazino groups are both redox-active, making oxidation and reduction key reaction pathways for this compound.
The reduction of the nitro group is a common and predictable transformation. Aromatic nitro groups can be selectively reduced to the corresponding amino group using a variety of standard reducing agents. nih.gov This provides a synthetic route to 5-amino-4-methoxy-6-hydrazinopyrimidine, a valuable intermediate for further functionalization.
| Reducing Agent/System | Typical Product | Comments |
|---|---|---|
| H₂, Pd/C, PtO₂, or Raney Ni | Amino group (-NH₂) | Catalytic hydrogenation; generally high-yielding and clean. |
| Sn, Fe, or Zn in acid (e.g., HCl) | Amino group (-NH₂) | Classic metal-acid reduction; effective but workup can be complex. |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Amino group (-NH₂) | Useful under milder, neutral, or basic conditions. |
| Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., NiCl₂) | Amino group (-NH₂) | Can offer good selectivity. |
Conversely, both the hydrazino group and the pyrimidine ring nitrogens are susceptible to oxidation. The hydrazino group can be oxidized by various reagents. The pyrimidine ring itself can undergo N-oxidation to form pyrimidine N-oxides, as has been demonstrated with analogous substituted pyrimidines using oxidizing agents like peroxy acids. researchgate.net However, the presence of the readily oxidizable hydrazino group might lead to decomposition or complex product mixtures under certain oxidative conditions. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-amino-4-nitropyrazole |
| 4,6-dimethoxy-5-nitropyrimidine |
| 4-chloro-6-hydroxy-5-nitropyrimidine |
| 4-hydrazino-5-nitropyrimidine |
| 4-hydrazino-6-hydroxypyrimidine |
| 4-methoxy-5-nitropyrimidine |
| 5-amino-4-methoxy-6-hydrazinopyrimidine |
| This compound |
| 5-nitroso-2,4,6-triaminopyrimidine |
| Pyridine |
Reaction Kinetics and Thermodynamic Studies of Transformations
Detailed experimental data on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in publicly accessible scientific literature. Quantitative parameters such as reaction rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy) for its specific reactions have not been the primary focus of the available research. However, based on mechanistic studies of analogous nitropyrimidine systems, a qualitative understanding of the kinetic and thermodynamic factors governing its reactivity can be inferred.
The transformations of this compound are largely governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the 5-position, which facilitates the attack of nucleophiles.
Kinetic Considerations:
The kinetics of reactions involving this compound are expected to be influenced by several factors:
Nature of the Nucleophile: The rate of reaction will be highly dependent on the nucleophilicity of the reacting species. Stronger nucleophiles will react more rapidly.
Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition states. Polar aprotic solvents are often employed in SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react.
Temperature: As with most chemical reactions, the rate of transformations of this compound is expected to increase with temperature, in accordance with the Arrhenius equation. For instance, the reaction of the related compound 4-methoxy-5-nitropyrimidine with hydrazine hydrate yields 4-hydrazino-5-nitropyrimidine at temperatures below 0°C, while a subsequent transformation into 3-amino-4-nitropyrazole occurs at a higher temperature of 25°C. rsc.org
Mechanistic and Thermodynamic Insights from Analogous Systems:
While specific quantitative data is not available, a representative table of how kinetic data for a hypothetical transformation of this compound might be presented is shown below. It is crucial to note that the following data is illustrative and not based on experimental results for this specific compound.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁/₂) (s) at [Nucleophile] = 0.1 M |
|---|---|---|
| 273 | 0.005 | 1386.29 |
| 283 | 0.015 | 462.10 |
| 293 | 0.040 | 173.29 |
| 303 | 0.100 | 69.31 |
Further research, including detailed kinetic experiments and computational modeling, would be necessary to establish a quantitative understanding of the reaction kinetics and thermodynamic profiles for the transformations of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of 5-Nitro-4-methoxy-6-hydrazinopyrimidine is expected to be relatively simple, displaying distinct signals for each type of proton in the molecule. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the nitro group significantly influences the chemical shifts.
The structure contains four distinct proton environments: the single proton on the pyrimidine ring (H-2), the three protons of the methoxy (B1213986) group (-OCH₃), and the three protons of the hydrazino group (-NHNH₂).
Pyrimidine Proton (H-2): This proton is attached to a carbon situated between two electronegative nitrogen atoms. This environment causes significant deshielding, resulting in a signal far downfield, estimated to be in the range of δ 8.5 - 9.0 ppm . This signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.
Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to produce a sharp singlet at approximately δ 4.0 - 4.2 ppm . This chemical shift is typical for methoxy groups attached to an electron-deficient aromatic ring system.
Hydrazino Protons (-NHNH₂): The hydrazino group has two types of protons: one on the nitrogen attached to the ring (-NH-) and two on the terminal nitrogen (-NH₂). These protons are acidic and can exchange with solvent, often leading to broadened signals. The -NH proton, being directly attached to the pyrimidine ring and influenced by adjacent groups, is expected to be the most deshielded, appearing as a broad singlet in the range of δ 10.0 - 10.6 ppm . The terminal -NH₂ protons would likely appear as a broader singlet further upfield, estimated around δ 4.5 - 5.5 ppm . The exact position and appearance of these signals can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 9.0 | Singlet (s) |
| -OCH₃ | 4.0 - 4.2 | Singlet (s) |
| -NH- | 10.0 - 10.6 | Broad Singlet (br s) |
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, O) and the electronic effects of the substituents.
C4 and C6: These carbons are bonded to electronegative nitrogen atoms within the ring and also to an oxygen (methoxy group at C4) and a nitrogen (hydrazino group at C6). This substitution pattern leads to significant deshielding, with their signals expected to appear in the δ 155 - 170 ppm range.
C2: This carbon is positioned between two ring nitrogens, which typically results in a chemical shift in the region of δ 150 - 158 ppm .
C5: The carbon atom bonded to the strongly electron-withdrawing nitro group is also expected to be downfield, with a predicted chemical shift around δ 145 - 152 ppm .
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate in the typical region for such groups, around δ 55 - 60 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 158 |
| C4 | 155 - 170 |
| C5 | 145 - 152 |
| C6 | 155 - 170 |
To unequivocally confirm the structure and the assignment of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a cross-peak connecting the H-2 proton signal (~8.5 ppm) with the C-2 carbon signal (~155 ppm) and another cross-peak linking the methoxy proton signal (~4.1 ppm) with the methoxy carbon signal (~57 ppm). The exchangeable N-H protons would not typically show correlations.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular skeleton. Key expected correlations would include:
A correlation from the methoxy protons (-OCH₃) to the C4 carbon, confirming the position of the methoxy group.
Correlations from the H-2 proton to both C4 and C6, confirming the position of the sole ring proton.
Correlations from the -NH proton to C6 and potentially C5, confirming the attachment of the hydrazino group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional moieties.
N-H Vibrations: The hydrazino group (-NHNH₂) is expected to show multiple bands in the 3450-3200 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching of the terminal -NH₂ group and the stretching of the secondary -NH- group. A moderate to strong N-H bending vibration is also expected around 1630-1590 cm⁻¹ .
C-H Vibrations: A weak C-H stretching band for the H-2 proton on the pyrimidine ring should appear just above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹ ). The C-H stretching vibrations of the methoxy group will be observed as several bands in the 2980-2850 cm⁻¹ region.
N-O Vibrations (Nitro Group): The nitro group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration is expected in the 1550-1490 cm⁻¹ region, while the symmetric stretching vibration should appear at 1360-1320 cm⁻¹ . orgchemboulder.comorgchemboulder.com The presence of these two strong bands is a clear indicator of the nitro functionality.
Ring and C-O Vibrations: The pyrimidine ring itself will produce a series of C=C and C=N stretching vibrations in the fingerprint region, typically between 1600-1400 cm⁻¹ . The C-O stretching of the methoxy group will result in a strong band, likely around 1250-1200 cm⁻¹ .
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ / -NH- (Hydrazino) | 3450 - 3200 | Medium |
| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3050 | Weak |
| Aliphatic C-H Stretch | -OCH₃ (Methoxy) | 2980 - 2850 | Medium |
| N-H Bend | -NH₂ (Hydrazino) | 1630 - 1590 | Medium |
| C=N / C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |
| Asymmetric N-O Stretch | -NO₂ (Nitro) | 1550 - 1490 | Strong |
| Symmetric N-O Stretch | -NO₂ (Nitro) | 1360 - 1320 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound (C₅H₆N₆O₃), the calculated molecular weight is 198.14 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z 198 . The stability of this ion will determine its abundance. Due to the presence of multiple functional groups, a rich fragmentation pattern can be anticipated. Plausible fragmentation pathways would involve the initial loss of small, stable radicals or neutral molecules.
Loss of Nitro Group: A very common fragmentation for nitroaromatic compounds is the loss of the nitro radical (•NO₂), which has a mass of 46 Da. This would produce a significant fragment ion at m/z 152 .
Loss from Methoxy Group: Fragmentation can occur via the loss of a methyl radical (•CH₃, 15 Da) to yield an ion at m/z 183 , or the loss of a methoxy radical (•OCH₃, 31 Da) to give an ion at m/z 167 .
Fragmentation of Hydrazino Group: The hydrazino side chain could fragment, for example, through the loss of the terminal NH₂ group (16 Da) or the entire N₂H₃ radical (31 Da), leading to ions at m/z 182 and m/z 167 , respectively.
Subsequent fragmentation of these primary ions would lead to a complex pattern in the lower mass region, providing further structural confirmation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Identity | Proposed Loss from Parent Ion |
|---|---|---|
| 198 | [M]⁺• (Molecular Ion) | - |
| 183 | [M - CH₃]⁺ | •CH₃ |
| 167 | [M - OCH₃]⁺ | •OCH₃ |
| 152 | [M - NO₂]⁺ | •NO₂ |
Computational and Theoretical Studies on 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of 5-Nitro-4-methoxy-6-hydrazinopyrimidine, typically in a solvent like water, would provide insights into its dynamic behavior, conformational flexibility, and interactions with surrounding molecules. This requires a force field, which is a set of parameters that defines the potential energy of the system.
Quantum Chemical Parameters and Reactivity Indices
From the energies of the HOMO and LUMO, a range of quantum chemical parameters can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.
Without published data for this compound, these analyses remain hypothetical. The generation of specific data tables and detailed findings as requested would require performing these computational studies.
Non-Covalent Interaction Analysis (e.g., Hirshfeld surface analysis)
Computational analysis of non-covalent interactions provides profound insights into the crystal packing and stability of molecular structures. For this compound, while direct experimental crystallographic data is not extensively published, theoretical studies based on its functional groups—a pyrimidine (B1678525) ring, a nitro group, a methoxy (B1213986) group, and a hydrazino group—allow for a detailed prediction of its intermolecular interactions through methods like Hirshfeld surface analysis.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts with neighboring molecules. The surface is typically color-coded based on a normalized contact distance (d_norm), where red spots indicate shorter-than-van der Waals contacts (indicative of strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts. nih.govnih.gov
The analysis of this compound is expected to reveal a complex network of non-covalent interactions. The hydrazino (-NHNH₂) and nitro (-NO₂) groups are predicted to be the dominant sites for strong intermolecular hydrogen bonding. Specifically, the hydrogen atoms of the hydrazino group act as potent hydrogen-bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring serve as primary hydrogen-bond acceptors. These strong N-H···O and N-H···N interactions would appear as distinct, large red areas on the d_norm surface.
Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of all intermolecular contacts. For this compound, the plot would be expected to show the percentage contribution of each type of interaction to the total surface. Based on analyses of structurally related pyrimidine and nitro compounds, a predicted breakdown of these contributions can be summarized. nih.govnih.govnih.gov
Predicted Contributions of Intermolecular Contacts
The following table outlines the anticipated percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound, based on computational studies of analogous molecules.
| Interaction Type | Predicted Contribution (%) | Description of Interaction |
|---|---|---|
| H···H | ~35 - 45% | Represents the most abundant, though weaker, van der Waals forces. Appears as a large, diffuse region in the center of the fingerprint plot. nih.gov |
| O···H / H···O | ~25 - 35% | Corresponds to strong N-H···O hydrogen bonds between the hydrazino donors and nitro group acceptors. Represented by sharp, distinct "wings" or "spikes" on the fingerprint plot. nih.gov |
| N···H / H···N | ~10 - 15% | Indicates hydrogen bonding involving the nitrogen atoms of the hydrazino group and pyrimidine ring. These appear as characteristic spikes on the plot. |
| C···H / H···C | ~5 - 10% | Represents weaker C-H···O and C-H···N interactions, contributing to the overall crystal packing stability. nih.gov |
| C···C | ~2 - 5% | Suggests the presence of π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov |
In addition to these primary interactions, minor contributions from C···N/N···C and O···N/N···O contacts are also anticipated. The π-π stacking interactions, involving the pyrimidine ring, can be further visualized using the shape-index property of the Hirshfeld surface, which reveals the characteristic red and blue triangular patterns indicative of such arrangements. nih.gov
Energy framework analysis, another computational tool, could complement the Hirshfeld analysis by calculating the interaction energies (electrostatic, dispersion, and total) between molecular pairs. nih.gov This would likely show that the crystal packing of this compound is dominated by a robust hydrogen-bonding network, with dispersion forces from H···H and π-π stacking interactions providing additional stabilization. nih.govnih.gov
Derivatization Strategies and Analogue Synthesis Based on the 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine Scaffold
Functionalization at the Hydrazino Moiety
The hydrazino group at the 6-position is the most prominent site for derivatization, serving as a nucleophilic handle for a variety of chemical transformations.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen atoms of the hydrazino group readily react with acylating and sulfonylating agents. Acylation with acid chlorides or anhydrides introduces an acyl group, forming stable hydrazides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The introduction of different acyl and sulfonyl groups allows for the modulation of the compound's lipophilicity and hydrogen bonding capabilities.
Condensation Reactions with Aldehydes and Ketones (e.g., hydrazones, Schiff bases)
One of the most common and straightforward derivatizations of the hydrazino moiety is its condensation with carbonyl compounds. nih.gov The reaction of 5-nitro-4-methoxy-6-hydrazinopyrimidine with a wide range of aromatic and aliphatic aldehydes or ketones yields the corresponding hydrazones, a class of compounds also known as Schiff bases. mdpi.com This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone.
The synthesis of hydrazones is a versatile method for introducing a vast array of substituents onto the pyrimidine (B1678525) scaffold. orientjchem.org For instance, condensation with substituted benzaldehydes can introduce phenyl rings bearing various functional groups, such as nitro, hydroxyl, or methoxy (B1213986) groups. vjs.ac.vndiscoveryjournals.org These reactions are often high-yielding and can be performed under mild conditions, sometimes even in greener, solvent-free systems. discoveryjournals.org The resulting hydrazones can exhibit interesting chemical and photophysical properties, and the azomethine linkage (-N=CH-) is a key structural feature in many biologically active molecules. bohrium.com
Table 1: Examples of Hydrazone Synthesis from Hydrazides and Aromatic Aldehydes
| Hydrazide/Hydrazine (B178648) | Aromatic Aldehyde | Resulting Hydrazone Type | Reference |
| 4-nitrophenyl hydrazine | 2,4-dichloro benzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | discoveryjournals.org |
| 4-nitrophenyl hydrazine | 3,4,5-trimethoxy benzaldehyde | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | discoveryjournals.org |
| Hydrazide 6 | 4-nitrobenzaldehyde | Hydrazone 7a | vjs.ac.vn |
| Hydrazide 6 | 4-hydroxybenzaldehyde | Hydrazone 7g | vjs.ac.vn |
Cyclization Reactions to Form Fused Heterocycles (e.g., triazoles, pyrazoles)
The hydrazino group is a key precursor for the construction of fused heterocyclic ring systems. Through cyclization reactions with appropriate reagents, five-membered rings such as triazoles and pyrazoles can be annulated onto the pyrimidine core.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various synthetic routes starting from hydrazine derivatives. derpharmachemica.comfrontiersin.org For instance, reaction with a one-carbon synthon, such as formic acid or its derivatives, followed by cyclization can lead to the formation of a triazole ring. Another approach involves the reaction with nitriles in the presence of a copper catalyst. frontiersin.org The resulting triazolopyrimidine scaffold is of significant interest in medicinal chemistry. The adaptability of these syntheses allows for the introduction of various functional groups, including halogens, nitro groups, and methoxy groups, onto the fused ring system. nih.gov
Pyrazoles: Pyrazoles can be synthesized by the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net The reaction of this compound with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) would be expected to yield a pyrazolopyrimidine derivative. nih.gov These reactions can be catalyzed by acids or, in some cases, proceed under thermal conditions. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrimidine and the dicarbonyl compound. nih.gov Microwave-accelerated, solvent-free conditions have also been developed for the synthesis of substituted pyrazoles, offering an efficient and environmentally friendly approach. rsc.org
Table 2: General Methods for Pyrazole (B372694) Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
| Hydrazine and 1,3-dicarbonyl compounds | Acid catalysis | Substituted pyrazoles | nih.gov |
| Hydrazonoyl halides and vinylsulfonium salts | Mild conditions | Pyrazole derivatives | organic-chemistry.org |
| β,γ-unsaturated hydrazones | Cu-catalyzed aerobic oxidation | Substituted pyrazoles | organic-chemistry.org |
| Alk-3-yn-1-ones and hydrazines | Montmorillonite K-10, microwave | 1,3,5-trisubstituted pyrazoles | rsc.org |
Modifications of the Methoxy Group
The methoxy group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing nitro group at the 5-position. rsc.orgchemrxiv.org This allows for the displacement of the methoxy group by a variety of nucleophiles, providing a route to further diversify the scaffold.
Amines, for example, can displace the methoxy group to form 4-aminopyrimidine (B60600) derivatives. Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that primary amines can lead to disubstituted products where both the chloro and alkoxy groups are replaced. chemrxiv.org This suggests that the methoxy group in this compound could be replaced by various amino nucleophiles under appropriate conditions. The reactivity of the methoxy group as a leaving group in SNAr reactions is influenced by the formation of Meisenheimer complexes, which can be key intermediates in the reaction mechanism. chemrxiv.org This pathway offers a valuable strategy for introducing a wide range of nitrogen-based substituents at the 4-position.
Transformations of the Nitro Group
The nitro group at the 5-position profoundly influences the chemical properties of the pyrimidine ring and also serves as a functional handle for further transformations. The most common transformation of an aromatic nitro group is its reduction to an amino group. wikipedia.org
A variety of reducing agents can be employed for this purpose, ranging from classic methods like iron or zinc in acidic media to catalytic hydrogenation. commonorganicchemistry.comgoogle.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. The resulting 5-aminopyrimidine (B1217817) derivative opens up a new set of derivatization possibilities, including diazotization followed by substitution, or acylation to introduce amide functionalities. The reduction of the nitro group to intermediate oxidation states, such as nitroso or hydroxylamino, is also possible under controlled conditions. wikipedia.orgmdpi.comnih.gov
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Product | Reference |
| H₂ / Pd/C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| Fe / Acid | Acidic conditions | Amine | commonorganicchemistry.com |
| Zn / Acid | Acidic conditions | Amine | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Amine | commonorganicchemistry.com |
| Zinc dust / NH₄Cl | Aqueous solution | Hydroxylamine | wikipedia.org |
Substituent Effects on Reactivity and Electronic Properties of Analogues
The nitro group at the 5-position is a strong electron-withdrawing group, both through inductive and resonance effects. researchgate.netresearchgate.net This significantly reduces the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack, as seen in the displacement of the methoxy group. rsc.orgchemrxiv.org The electron-withdrawing nature of the nitro group also impacts the basicity of the ring nitrogens and the hydrazino moiety.
When synthesizing analogues, the introduction of new substituents will further modulate these electronic properties. For example, acylating the hydrazino group will decrease its electron-donating ability. Replacing the methoxy group with a different substituent will alter the electron density at the 4-position. The electronic properties of substituents on heterocyclic rings are highly dependent on their position relative to the heteroatoms. researchgate.netrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict how different substituents will affect properties like dipole moment, ionization potential, and chemical reactivity of the resulting analogues. rsc.orgmdpi.com
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of the this compound scaffold is fundamentally governed by the distinct electronic properties and spatial arrangement of its functional groups: the hydrazino, methoxy, and nitro moieties. These groups dictate the regioselectivity of reactions by influencing the reactivity of different positions on the pyrimidine ring and the hydrazino side chain. Stereoselectivity becomes a critical consideration when derivatization introduces chiral centers, often achieved through the use of chiral reagents or catalysts.
The strong electron-withdrawing nature of the nitro group deactivates the pyrimidine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Conversely, the methoxy group is electron-donating by resonance, and the hydrazino group is a versatile nucleophile, capable of participating in various condensation and cyclization reactions. The interplay of these electronic effects determines the preferred site of reaction, thereby controlling the regiochemical outcome.
Regioselectivity in Cyclization Reactions
A primary strategy for derivatizing this compound involves the cyclization of the hydrazino group with bifunctional electrophiles to form fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The regioselectivity of these reactions is a subject of considerable study in pyrimidine chemistry.
When reacting with unsymmetrical 1,3-dicarbonyl compounds, two regioisomeric pyrazole rings can potentially be formed. The outcome is dictated by the relative reactivity of the two carbonyl groups towards the nucleophilic nitrogen atoms of the hydrazino moiety. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the terminal amino group (-NH2) of the hydrazino substituent.
For instance, the reaction with a β-ketoester, which has a ketone and an ester carbonyl group, typically proceeds with initial attack of the hydrazino -NH2 at the more reactive ketone carbonyl. Subsequent intramolecular condensation with the ester group leads to a specific regioisomer. The regioselectivity can be influenced by reaction conditions such as pH and the use of fluorinated alcohols as solvents, which can enhance the electrophilicity of one carbonyl group over the other. conicet.gov.ar
| 1,3-Diketone (R-CO-CH₂-CO-R') | Major Regioisomer Formed | Rationale for Regioselectivity |
|---|---|---|
| Benzoylacetone (R=Ph, R'=Me) | 1-(5-Nitro-4-methoxypyrimidin-6-yl)-3-methyl-5-phenyl-1H-pyrazole | The methyl ketone is sterically less hindered and electronically more reactive than the phenyl ketone, favoring initial attack by the terminal nitrogen of the hydrazino group. |
| Ethyl acetoacetate (R=Me, R'=OEt) | 1-(5-Nitro-4-methoxypyrimidin-6-yl)-3-methyl-1H-pyrazol-5(4H)-one | The ketone carbonyl is significantly more electrophilic than the ester carbonyl, directing the initial nucleophilic attack to this position. |
| 1,1,1-Trifluoro-2,4-pentanedione (R=CF₃, R'=Me) | 1-(5-Nitro-4-methoxypyrimidin-6-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | The strong electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it the primary site of attack. |
Regioselectivity in Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the 5-nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r). The methoxy group at the C4 position is a potential leaving group in such reactions. The regioselectivity of nucleophilic attack is directed by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. Attack is favored at the positions ortho and para to the nitro group. In this case, the C4 and C6 positions are activated. Since C6 is already substituted with the hydrazino group, the C4 position is the primary site for nucleophilic attack, leading to the displacement of the methoxy group.
| Nucleophile | Predicted Product | Reaction Site | Rationale |
|---|---|---|---|
| Ammonia (NH₃) | 4-Amino-5-nitro-6-hydrazinopyrimidine | C4 | The C4 position is activated by the para-nitro group, facilitating the displacement of the methoxy group by the amine nucleophile. |
| Hydrazine (N₂H₄) | 4,6-Dihydrazino-5-nitropyrimidine | C4 | Similar to ammonia, hydrazine acts as a nucleophile to displace the methoxy group at the activated C4 position. |
| Sodium methoxide (B1231860) (NaOMe) | No reaction (or reversible) | C4 | The incoming nucleophile is the same as the leaving group, leading to no net reaction under standard conditions. |
Stereoselectivity in Derivatization
Stereoselectivity arises in the derivatization of this compound when a new chiral center is created. Since the parent molecule is achiral, the formation of enantiomeric or diastereomeric products depends on the use of chiral reagents, catalysts, or auxiliaries.
For example, the synthesis of chiral pyrimidine acyclic nucleosides can be achieved through regio- and enantioselective allylation. nih.gov Similarly, enantioselective cyclopropanation reactions of N1-vinylpyrimidines have been reported to produce chiral cyclopropylpyrimidine carbocyclic nucleoside analogues with high diastereoselectivity and enantioselectivity. acs.orgnih.gov
In the context of the this compound scaffold, stereoselectivity could be introduced by reacting it with a chiral electrophile. For instance, condensation of the hydrazino group with a chiral ketone or aldehyde would lead to a chiral hydrazone. If this hydrazone undergoes a subsequent cyclization reaction, the stereochemistry of the initial adduct can influence the formation of a specific diastereomer.
Another approach involves the use of chiral catalysts. For example, a rhodium-catalyzed asymmetric allylation of a derivatized pyrimidine could introduce a chiral side chain with high enantiomeric excess. nih.gov The synthesis of chiral pyrimidine-substituted cyclopropanes has also been achieved with high enantioselectivity using asymmetric cyclopropanation reactions. rsc.org
| Reaction Type | Chiral Source | Potential Stereochemical Outcome | Example Approach |
|---|---|---|---|
| Condensation/Cyclization | Chiral keto-ester | Diastereoselective formation of a fused pyrazolopyrimidine | Reaction with (R)- or (S)-ethyl lactate (B86563) derived keto-ester to create a chiral pyrazolidinone ring. |
| Asymmetric Catalysis | Chiral Rhodium-diphosphine catalyst | Enantioselective allylation at a derivatized nitrogen atom | Reaction of an N-allyl intermediate with a nucleophile in the presence of a chiral Rh catalyst. nih.gov |
| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary | Diastereoselective addition to the pyrimidine ring | A chiral auxiliary attached to a substituent could direct the approach of a reagent to one face of the molecule. |
Coordination Chemistry of 5 Nitro 4 Methoxy 6 Hydrazinopyrimidine and Its Derivatives
Ligand Design and Coordination Modes
The design of ligands based on the 5-Nitro-4-methoxy-6-hydrazinopyrimidine scaffold allows for the creation of complexes with diverse structural and electronic properties. The specific coordination mode is highly dependent on the metal ion, the reaction conditions, and the steric and electronic environment of the ligand itself.
The pyrimidine (B1678525) ring contains two nitrogen atoms at positions 1 and 3, which are key sites for coordination with metal ions. These nitrogen atoms are sp²-hybridized and possess lone pairs of electrons that can be donated to form coordinate bonds. The abundance of electronegative nitrogen atoms makes the pyrimidine system electron-deficient, which influences its coordinating ability. nih.gov The presence of multiple nitrogen atoms allows these systems to be used effectively in coordination chemistry. nih.gov
The hydrazino group (-NH-NH₂) is a versatile functional group in coordination chemistry, capable of binding to metal ions in several ways. It can act as a monodentate ligand through its terminal -NH₂ group or as a bridging ligand connecting two metal centers. Hydrazide compounds and their complexes are widely studied due to their ability to bond with transition metals via various donor atoms. ekb.eg
Furthermore, the hydrazino group can participate in chelation, often involving the terminal amino nitrogen and the adjacent nitrogen atom to form a stable five-membered chelate ring. The participation of the -NH₂ group in chelation is often confirmed by spectroscopic methods. ekb.eg In some pyrimidine-hydrazone systems, the hydrazone linkage, formed by the condensation of a hydrazine (B178648) with a carbonyl group, provides a flexible bridge that can adopt different conformations, leading to the formation of linear, helical, or grid-type supramolecular architectures upon coordination with metal ions like Pb(II) and Zn(II). otago.ac.nz The formation of metal-nitrogen (M-N) bonds involving the hydrazino or a derived azomethine nitrogen is a key indicator of its participation in the coordination sphere. nih.gov
The electronic properties of the this compound ligand are significantly influenced by the opposing effects of the nitro and methoxy (B1213986) substituents.
Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, decreasing the electron density on the pyrimidine ring through both inductive and resonance effects. mdpi.com This reduction in electron density lowers the basicity of the pyrimidine nitrogen atoms and the hydrazino group, thereby weakening their donor capability. researchgate.net In some coordination compounds, the nitro group itself can participate in weak coordination to the metal center, although this is less common than its role in modifying the ligand's electronic properties. mdpi.com The strong electron-withdrawing nature of the nitro group can increase the energy gap between the t₂g and eₖ orbitals in certain metal complexes, which can influence properties like spin-state switching. nih.govacs.org
Methoxy Group: In contrast, the methoxy group (-OCH₃) is an electron-donating group, increasing the electron density on the pyrimidine ring via the resonance effect. This enhanced electron density increases the basicity of the nitrogen donor atoms, making them more effective ligands. The presence of an electron-donating substituent like methoxy can decrease the energy gap between the t₂g and eₖ orbitals. nih.govacs.org
Synthesis of Metal Complexes with Transition and Main Group Metals
The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.
A general synthetic procedure involves dissolving the ligand in a solvent such as ethanol, methanol, or DMSO. ekb.egmdpi.com An ethanolic or aqueous solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) is then added to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:1 or 2:1 ligand-to-metal). nih.govxiahepublishing.com The reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction. ekb.egmdpi.com Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. ekb.egnih.gov
The coordination geometry of the resulting metal complexes is determined by several factors, including the coordination number, the size and oxidation state of the central metal ion, and the steric and electronic properties of the ligand. wikipedia.orglibretexts.org Pyrimidine-based ligands can form complexes with a variety of geometries.
Common coordination geometries observed for transition and main group metal complexes include:
Octahedral: This is a very common geometry for coordination number six, often observed for complexes of Cr(III), Fe(III), Mn(II), Co(II), and Ni(II). ekb.egwikipedia.orgmdpi.com
Tetrahedral: Four-coordinate complexes, particularly with d¹⁰ metal ions like Zn(II) and Cd(II), or some Co(II) complexes, may adopt a tetrahedral geometry. libretexts.orgekb.eg
Square Planar: This geometry is also common for four-coordinate complexes, especially for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as some Cu(II) complexes. wikipedia.orgekb.eg
The ligand this compound, acting as a bidentate or tridentate ligand, can lead to various stereochemical isomers depending on the number of ligands coordinated to the metal center. For example, in an octahedral complex with two tridentate ligands, meridional (mer) and facial (fac) isomers are possible.
| Metal Ion | Common Coordination Number | Observed Geometry | Reference Example |
|---|---|---|---|
| Cr(III), Fe(III) | 6 | Octahedral | [Cr(L)Cl₂(H₂O)₂]Cl ekb.eg |
| Mn(II), Co(II), Ni(II) | 6 | Octahedral | [Mn(L)Cl(H₂O)₃]Cl ekb.eg |
| Cu(II) | 4 or 6 | Square Planar or Octahedral | [Cu(L)₂] nih.gov, [Cu(L)Cl(H₂O)₃]Cl ekb.eg |
| Zn(II), Cd(II) | 4 or 6 | Tetrahedral or Octahedral | [Zn(L)₂] nih.gov, [Cd(L)Cl(H₂O)₃]Cl ekb.eg |
| Pd(II) | 4 | Square Planar | [Pd(L)Cl] ekb.eg |
The nature of the bonding between the metal center and the this compound ligand is typically investigated using a combination of spectroscopic and theoretical methods.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. The coordination of the hydrazino group or a derived azomethine group (-CH=N-) to the metal is indicated by a shift in the stretching frequency of the N-H or C=N bonds, respectively. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions observed in the visible region are characteristic of the specific geometry around the metal ion. For instance, the position and number of d-d transition bands can help distinguish between octahedral, tetrahedral, and square planar geometries for transition metal complexes. mdpi.comekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The disappearance or shift of the N-H proton signal from the hydrazino group upon complexation indicates its involvement in bonding, often through deprotonation. nih.gov
Theoretical Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the structure of the complexes. mdpi.com These studies can provide detailed insights into bond lengths, bond angles, and the electronic distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the nature of the metal-ligand bonds and the electronic transitions observed in the UV-Vis spectra. mdpi.com
| Technique | Observation | Inference |
|---|---|---|
| FT-IR | Shift in ν(C=N) or ν(N-H) frequencies | Coordination of azomethine or amino nitrogen nih.gov |
| FT-IR | New bands in the 400-600 cm⁻¹ region | Formation of M-N and M-O bonds nih.gov |
| UV-Vis | Bands in the visible region (400-700 nm) | d-d electronic transitions, indicative of geometry mdpi.com |
| ¹H NMR | Disappearance of labile -OH or -NH proton signals | Deprotonation and coordination of the donor atom nih.gov |
Characterization of Metal Complexes
The elucidation of the structure, bonding, and geometry of metal complexes derived from this compound and its derivatives relies on a suite of spectroscopic and analytical techniques. The coordination of the ligand to a metal center induces significant changes in its electronic and vibrational properties, which are systematically investigated to confirm complex formation and determine its structural features. ekb.egresearchgate.netcu.edu.eg Given that this compound can act as a bidentate or tridentate ligand, these characterization methods are crucial for understanding its coordination modes. researchgate.netnih.gov
Key characterization techniques employed include:
Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in identifying the ligand's coordination sites. The formation of a metal-ligand bond alters the vibrational frequencies of the functional groups involved. For instance, a noticeable shift in the stretching frequency of the azomethine group (C=N) upon complexation provides strong evidence of its involvement in coordination. nih.govorientjchem.org Furthermore, the appearance of new, non-ligand bands in the far-IR region is typically assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, directly confirming the coordination. derpharmachemica.comhilarispublisher.com
UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic transitions within the complex, helping to infer the coordination geometry around the metal ion. The spectra of the complexes, when compared to the free ligand, often show new absorption bands corresponding to d-d transitions of the metal center or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are characteristic of specific geometries, such as octahedral or tetrahedral. ekb.egmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic species. Upon complexation, the chemical shifts of protons and carbons near the coordination sites are altered due to changes in the electronic environment. tandfonline.com This provides valuable information about the binding mode of the ligand in solution. muni.cz
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes, which helps to confirm their stoichiometry (metal-to-ligand ratio). ekb.egnih.gov
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. The analysis reveals decomposition patterns, with the loss of water molecules typically occurring at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. researchgate.netchemistryjournal.neteujournal.orgsaudijournals.com
Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry and oxidation state of the metal ion. ekb.egnih.gov Molar conductivity measurements in solution indicate whether the complexes are electrolytic or non-electrolytic in nature, providing information about whether anions are inside or outside the coordination sphere. cu.edu.egnih.govsaudijournals.com
Table 1: Summary of Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Identifies ligand coordination sites (e.g., azomethine N, phenolic O) by observing shifts in vibrational frequencies. Confirms M-N and M-O bond formation. |
| UV-Visible Spectroscopy | Provides information on electronic transitions (d-d, LMCT) to help infer the coordination geometry (e.g., octahedral, tetrahedral). |
| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of diamagnetic complexes in solution by observing changes in chemical shifts upon coordination. |
| Mass Spectrometry | Determines the molecular weight and confirms the stoichiometry of the complex. |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and determines the presence of coordinated or solvated water molecules. |
| X-ray Crystallography | Provides definitive 3D molecular structure, including bond lengths, bond angles, and coordination geometry. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, revealing the oxidation state and spin state of the central metal ion. |
| Molar Conductivity | Indicates the electrolytic or non-electrolytic nature of the complexes in solution. |
Stability and Lability of Metal Complexes
The stability of coordination compounds is a critical aspect that influences their formation, reactivity, and potential applications. It is typically discussed in two distinct but related contexts: thermodynamic stability and kinetic stability. scribd.comquora.com
The Chelate Effect: As the hydrazinopyrimidine ligand can bind to a metal ion through multiple donor atoms (e.g., the hydrazino nitrogen and a pyrimidine ring nitrogen), it acts as a chelating agent. Chelate complexes are generally more thermodynamically stable than complexes with analogous monodentate ligands, a phenomenon known as the chelate effect.
Nature of the Metal Ion: The stability of the complex is influenced by the charge density and nature of the central metal ion. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov
Ligand Properties: The electron-withdrawing nature of the 5-nitro group on the pyrimidine ring can influence the basicity of the donor atoms, thereby affecting the stability of the resulting metal complexes.
Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. scribd.comgcnayanangal.com Complexes that exchange ligands rapidly are termed labile , while those that do so slowly are termed inert . gcnayanangal.comslideshare.net It is important to note that thermodynamic stability and kinetic stability are not necessarily correlated. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable yet kinetically inert. embibe.com
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable experimental data on the stability of these complexes against decomposition upon heating. chemistryjournal.netsaudijournals.com TGA curves can show multi-step decomposition processes, often beginning with the loss of solvent or coordinated water molecules, followed by the decomposition of the organic ligand framework at higher temperatures. eujournal.orgsaudijournals.com The temperature at which decomposition begins is a practical indicator of the complex's thermal stability. chemistryjournal.net
Table 2: Representative Thermal Decomposition Data for Hydrazone Metal Complexes
| Complex Type | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| Hydrated Metal Complex | 100-200 | Varies | Loss of hydrated/lattice water molecules |
| Coordinated Water Complex | 200-300 | Varies | Loss of coordinated water molecules |
| Anhydrous Complex | >300 | Varies | Decomposition of the organic ligand moiety |
| Final Stage | >600 | Varies | Formation of stable metal oxide |
Note: The temperature ranges are generalized based on typical data for hydrazone complexes and can vary significantly depending on the specific metal and ligand structure.
Application Potential in Catalysis
Transition metal complexes derived from ligands analogous to this compound, such as Schiff bases and other N,O-donor systems, are of significant interest for their catalytic activity in a variety of organic transformations. chemijournal.comnih.gov The coordination of the organic ligand to the metal center can modulate its reactivity, steric environment, and electronic properties, making these complexes effective catalysts. chemijournal.com The high thermal stability of many of these complexes is an additional advantage for catalytic applications that may require elevated temperatures. chemijournal.com
Research into related systems has highlighted their potential in several key areas of catalysis:
Condensation Reactions: Copper(II) complexes of Schiff bases have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions, which are used to synthesize chalcones. These reactions often proceed with high yields (>90%) and shorter reaction times compared to other methods, showcasing the efficiency of the metal complex as a catalyst. mdpi.comresearchgate.net
Oxidation Reactions: Metal complexes containing nitro-substituted ligands have been shown to be highly active catalysts for oxidation reactions. This includes the aerobic oxidation of thiols to disulfides and the oxidation of activated C-H bonds. The presence of the metal center facilitates the redox process, often with high selectivity and yield.
Reduction of Nitroarenes: Half-sandwich ruthenium(II) complexes featuring Schiff-base ligands are active catalysts for the hydrogenation of nitroarenes to produce aromatic anilines, using reducing agents like sodium borohydride (B1222165). researchgate.netacs.org This transformation is crucial in industrial chemistry for the synthesis of dyes, pharmaceuticals, and agrochemicals. The catalytic efficiency can be tuned by modifying the substituents on the ligand. researchgate.net Similarly, copper(II) complexes have been used to catalyze the reduction of 4-nitrophenol, a common environmental pollutant. mdpi.com
C-H Activation and Coupling Reactions: Transition-metal catalysis is a powerful tool for C-H bond functionalization. researchgate.net Ruthenium and palladium complexes are often employed in acceptorless dehydrogenative coupling reactions to synthesize N-heterocycles like pyridines, quinolines, and pyrimidines. nih.govacs.org Nickel catalysts have also been used in Buchwald-Hartwig amination reactions, showing good tolerance for nitro functional groups on the substrates. rsc.org
The catalytic activity of these complexes is generally attributed to the ability of the metal ion to cycle between different oxidation states and to coordinate the substrates, thereby lowering the activation energy of the reaction. The specific structure of the pyrimidine derivative ligand can be fine-tuned to enhance catalytic performance and selectivity. acs.org
Table 3: Potential Catalytic Applications of Related Metal Complexes
| Reaction Type | Catalyst System Example | Substrates | Products | Key Findings |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Cu(II)-Schiff Base Complex mdpi.com | Aldehydes, Acetophenone | Chalcones | Remarkable catalytic activity, good to excellent yields (>90%). mdpi.com |
| Reduction of Nitroarenes | Ru(II)-Schiff Base Complex researchgate.netacs.org | Nitroarenes, NaBH₄ | Aromatic Anilines | Active and efficient catalysis under mild conditions in water. acs.org |
| Reduction of Nitrophenols | Cu(II)-Schiff Base Complex mdpi.com | 4-Nitrophenol, NaBH₄ | 4-Aminophenol | High conversion rates (up to 97.5%) and good recyclability. mdpi.com |
| Dehydrogenative Coupling | Ru(II)-P^N Ligand Complex acs.org | Alcohols, Amines, etc. | Pyridines, Quinolines | Efficient synthesis of diverse N-heterocycles. acs.org |
Emerging Applications and Future Research Directions
Pyrimidine (B1678525) Scaffolds in Advanced Materials
The inherent properties of the pyrimidine ring, such as its aromaticity, nitrogen atoms capable of hydrogen bonding and metal coordination, and thermal stability, make it an attractive building block for advanced materials. While research on 5-Nitro-4-methoxy-6-hydrazinopyrimidine itself is nascent, the broader class of pyrimidine derivatives has shown promise in various materials science applications.
Pyrimidine-based ligands have been successfully incorporated into metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the pyrimidine ring can coordinate with metal ions, creating stable, porous structures with high surface areas. These materials have potential applications in gas storage, separation, and catalysis. The functional groups of this compound—specifically the hydrazine (B178648) moiety—could serve as an additional strong coordination site for metal ions, potentially leading to MOFs with novel topologies and functional properties. Furthermore, compounds with extended π-conjugation that include pyrimidine nuclei are explored for their potential in light-emitting devices and molecular wires. rasayanjournal.co.in The interplay of the electron-withdrawing nitro group and electron-donating methoxy (B1213986) group in the target compound could be exploited to tune the electronic and photophysical properties of such materials.
| Potential Material Application | Relevant Functional Groups of the Compound | Prospective Properties |
| Metal-Organic Frameworks (MOFs) | Hydrazine group, Pyrimidine Nitrogens | Gas sorption, catalysis, chemical sensing |
| Coordination Polymers | Hydrazine group, Pyrimidine Nitrogens | Magnetic materials, luminescent sensors |
| Organic Electronics | Nitro group, Methoxy group, Pyrimidine ring | Tunable electronic properties for semiconductors or emitters |
Design of Novel Chemical Entities based on Structural Insights
The structure of this compound offers a versatile platform for the design and synthesis of new chemical entities. The pyrimidine core is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The distinct functional groups on the ring provide clear handles for structural modification to create libraries of novel compounds for biological screening.
The hydrazine group is particularly reactive and can undergo condensation reactions with a wide variety of carbonyl compounds (aldehydes and ketones) to form hydrazones. This allows for the straightforward introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). Furthermore, the pyrimidine ring is activated by the strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org This could allow for the selective replacement of the methoxy group at the C4 position with other nucleophiles, such as amines or thiols, to further diversify the molecular scaffold. Such derivatives could be explored for a range of biological activities. tandfonline.com
Green Chemistry Approaches in Synthesis of this compound and its Derivatives
Traditional methods for the synthesis of heterocyclic compounds often involve hazardous solvents, harsh reagents, and multiple energy-intensive steps. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. rasayanjournal.co.in The synthesis of this compound and its derivatives can benefit significantly from these approaches.
Several green methods have been developed for the synthesis of pyrimidines, which could be adapted for this specific compound. tandfonline.combenthamdirect.com These include multicomponent reactions (MCRs) that combine three or more reactants in a single pot, reducing waste and improving efficiency. mdpi.com Other techniques involve microwave-assisted synthesis to shorten reaction times, the use of environmentally benign solvents like water or ionic liquids, and solvent-free methods such as grinding. rasayanjournal.co.inuns.ac.id The use of reusable catalysts, such as magnetic nanoparticles, can also simplify product purification and reduce chemical waste. mdpi.comnih.gov Applying these principles would not only make the synthesis more sustainable but also potentially more cost-effective.
| Green Chemistry Technique | Potential Application in Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Nitration or nucleophilic substitution steps | Reduced reaction time, improved yields, energy efficiency. rasayanjournal.co.in |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex derivatives | Atom economy, reduced waste, operational simplicity. mdpi.com |
| Solvent-Free/Grinding | Condensation of the hydrazine with carbonyls | Elimination of hazardous solvents, simple workup. uns.ac.id |
| Reusable Catalysts (e.g., Nanoparticles) | Catalyzing condensation or substitution reactions | Easy catalyst recovery and reuse, waste minimization. nih.gov |
| Bio-renewable Solvents | Replacing traditional volatile organic solvents | Reduced toxicity and environmental impact. |
Theoretical Predictions for Undiscovered Reactivity or Applications
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, theoretical methods like Density Functional Theory (DFT) can offer significant insights. nih.gov
Calculations can determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information helps predict its reactivity, stability, and potential as an electronic material. DFT can also be used to model reaction mechanisms, for instance, to clarify the regioselectivity of nucleophilic aromatic substitution reactions on the pyrimidine ring. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) models can computationally estimate properties like acidity (pKa), which is crucial for understanding a compound's behavior in biological systems. nih.gov Such theoretical studies can guide experimental work by identifying the most promising synthetic routes and potential applications, thereby saving time and resources.
| Computational Method | Predicted Property/Application | Rationale |
| Density Functional Theory (DFT) | Reaction mechanism and regioselectivity | Elucidates transition states and energy barriers for reactions like SNAr. rsc.org |
| DFT / QSAR | Acidity (pKa) Estimation | Predicts ionization state at physiological pH, crucial for drug design. nih.gov |
| Frontier Molecular Orbital Analysis | Electronic properties and reactivity sites | HOMO/LUMO energies indicate sites for nucleophilic/electrophilic attack. nih.gov |
| Molecular Docking | Potential biological targets | Simulates binding of the compound to protein active sites. |
Prospects for Interdisciplinary Research involving the Compound
The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research. The potential for this compound and its derivatives to serve as building blocks in novel materials creates a clear link between organic synthesis and materials science. rsc.org Collaborations in this area could focus on creating and characterizing new functional materials like MOFs or conductive polymers.
In the realm of life sciences, the pyrimidine scaffold is of perennial interest. nih.govbenthamscience.com Medicinal chemists could synthesize libraries of derivatives based on the structural insights discussed previously, which would then be evaluated by biologists and pharmacologists for potential therapeutic activities.
Furthermore, the development of sustainable synthetic routes for this compound and its analogs would benefit from collaboration between synthetic chemists and chemical engineers to scale up green processes. Finally, a strong synergy exists between experimental and computational chemists, where theoretical predictions can guide and rationalize experimental findings, accelerating the discovery of new properties and applications for this promising chemical scaffold. researchgate.net
Q & A
Q. What are the recommended synthetic routes and purification strategies for 5-Nitro-4-methoxy-6-hydrazinopyrimidine?
Methodological Answer: Synthesis typically involves multi-step functionalization of pyrimidine precursors. A common approach is:
Nitro-group introduction : Nitration of 4-methoxy-6-hydrazinopyrimidine using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
Hydrazine attachment : Hydrazine hydrate is reacted with intermediates under reflux in ethanol, followed by neutralization with HCl .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Key Considerations :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques validates structural integrity:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro-group deshielding effects) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 228.07) and fragments (loss of NO₂ or OCH₃ groups) .
- IR Spectroscopy : Detect functional groups (N–H stretch ~3300 cm⁻¹, C=O/C=N ~1650 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate tautomerism or impurities; repeat analyses under standardized conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., hydrazine ↔ azo forms) by observing peak splitting changes at 25°C vs. −40°C .
- Solvent Screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding’s impact on chemical shifts .
- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict NMR/IR spectra and match experimental data .
Case Study : A 2021 study resolved conflicting NOESY correlations by identifying a minor rotameric form, confirmed via MD simulations .
Q. What experimental designs are optimal for evaluating the compound’s stability under biological conditions?
Methodological Answer: Design stability assays mimicking physiological environments:
pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC.
Serum Stability : Add to human serum (10% v/v) and analyze remaining intact compound at 0, 1, 6, 24h .
Light/Thermal Stability : Expose solid/liquid samples to UV (254 nm) or 40°C for 72h, then quantify decomposition .
Data Interpretation : Degradation products (e.g., nitro-reduction to amine) suggest susceptibility to enzymatic or hydrolytic pathways .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Fukui Indices : Calculate using Gaussian09 to identify electrophilic/nucleophilic sites (e.g., nitro-group as electrophilic center) .
- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., thiols) in explicit solvent models to predict reaction pathways .
- Docking Studies : Model binding to biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
Example : MD simulations of this compound with glutathione revealed preferential attack at the nitro-group, corroborated by LC-MS trapping experiments .
Q. What strategies enhance the compound’s bioactivity through structural modification?
Methodological Answer:
- Functional Group Tuning : Replace methoxy with electron-withdrawing groups (e.g., CF₃) to modulate electron density and binding affinity .
- Hybridization : Conjugate with pharmacophores (e.g., triazoles) via Click chemistry to improve target selectivity .
- Prodrug Design : Mask hydrazine as a carbamate to enhance permeability and reduce toxicity .
Validation : Test modified analogs in enzyme inhibition assays (e.g., EGFR kinase) and compare with parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
